molecular formula C21H24N2O3 B2503514 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide CAS No. 2034301-25-0

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide

Cat. No.: B2503514
CAS No.: 2034301-25-0
M. Wt: 352.434
InChI Key: NNYXCASKMIVYQY-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-(1-benzofuran-2-yl)ethanamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzofuran-2,3-dione derivatives, secondary amines, and various substituted benzamides .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit key enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid
  • 5-phenyl-1-benzofuran-2-yl derivatives
  • (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide stands out due to its unique combination of a benzofuran ring and a dimethylaminoethyl group, which imparts distinct biological activities.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-25-17-11-9-15(10-12-17)21(24)22-14-18(23(2)3)20-13-16-7-5-6-8-19(16)26-20/h5-13,18H,4,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYXCASKMIVYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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